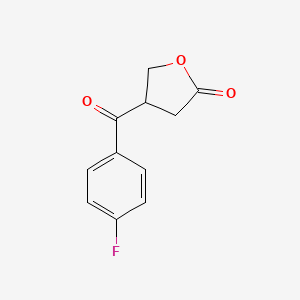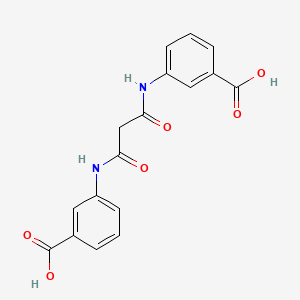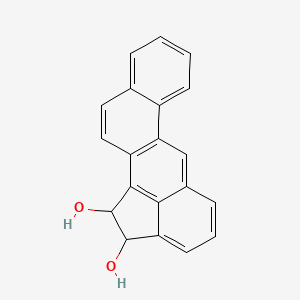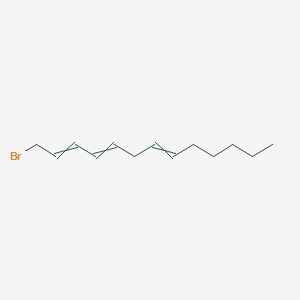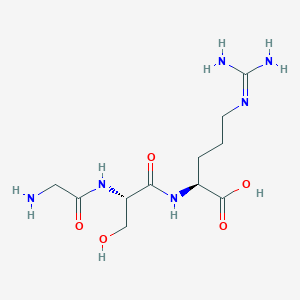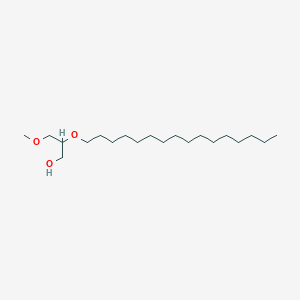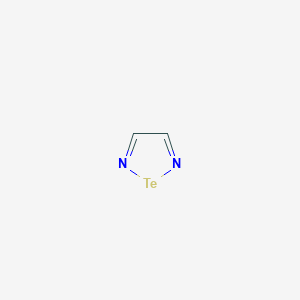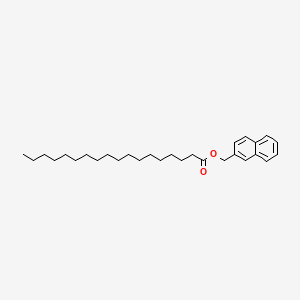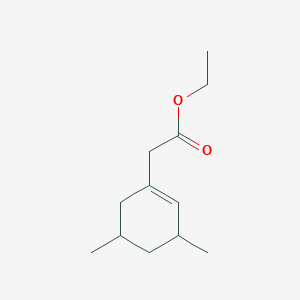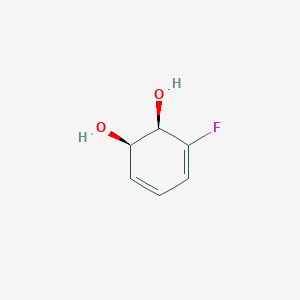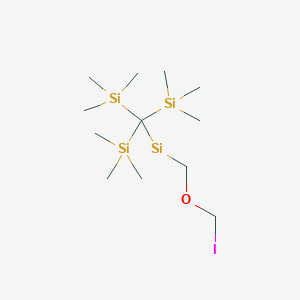
N-(2-ethenoxyethyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethenoxyethyl)formamide is an organic compound with the molecular formula C5H9NO2 It is a formamide derivative, characterized by the presence of an ethenoxyethyl group attached to the nitrogen atom of the formamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)formamide typically involves the reaction of 2-chloroethyl vinyl ether with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_2=CH-O-CH_2CH_2Cl + \text{HCONH}_2 \rightarrow \text{CH}_2=CH-O-CH_2CH_2-NH-CHO + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-ethenoxyethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The ethenoxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N-(2-ethenoxyethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of N-(2-ethenoxyethyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethenoxyethyl group may also interact with cellular membranes, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Formamide: A simpler formamide derivative with a single formyl group.
N-(2-hydroxyethyl)formamide: Similar structure but with a hydroxyethyl group instead of an ethenoxyethyl group.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-ethenoxyethyl)formamide is unique due to the presence of the ethenoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other formamide derivatives may not be as effective.
属性
CAS 编号 |
86242-81-1 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC 名称 |
N-(2-ethenoxyethyl)formamide |
InChI |
InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2,5H,1,3-4H2,(H,6,7) |
InChI 键 |
LCDJSBVOXPZPME-UHFFFAOYSA-N |
规范 SMILES |
C=COCCNC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



